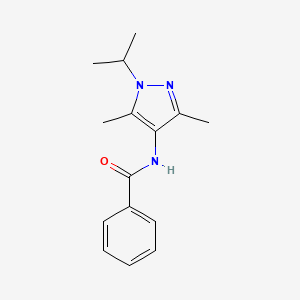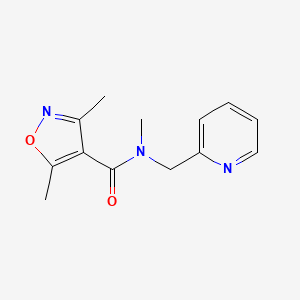
N-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)acetamide, commonly known as DANA, is a chemical compound that has been the subject of much scientific research. This compound has been shown to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of DANA is not fully understood, but it is believed to involve the inhibition of various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for various physiological processes, including muscle contraction, cognitive function, and memory formation. By inhibiting these enzymes, DANA may increase the levels of acetylcholine in the brain, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
DANA has been shown to have various biochemical and physiological effects. In vitro studies have shown that DANA inhibits the activity of acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine in the brain. In vivo studies have shown that DANA improves cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. DANA has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
DANA has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity can be easily confirmed by various analytical techniques. DANA has also been shown to have low toxicity and good bioavailability, making it a promising drug candidate for various diseases. However, DANA has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to elucidate its pharmacological properties and potential clinical applications.
Orientations Futures
There are several future directions for research on DANA. One potential direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail, including its interactions with various enzymes and ion channels. Additionally, further research is needed to optimize the synthesis method of DANA and to develop more efficient and cost-effective methods for large-scale production.
Méthodes De Synthèse
The synthesis method of DANA involves the reaction of 4,4-dimethyl-2,3-dihydro-1H-naphthalene with acetic anhydride in the presence of a catalyst. The reaction produces DANA as a white crystalline solid with a melting point of 159-161°C. The purity of the compound can be confirmed by various analytical techniques, including NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
DANA has been shown to have potential applications in various fields of scientific research. In medicinal chemistry, DANA has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, DANA has been used as a tool to study the mechanism of action of various enzymes, including acetylcholinesterase and butyrylcholinesterase. In pharmacology, DANA has been shown to have potential as a novel drug delivery system and as a modulator of ion channels.
Propriétés
IUPAC Name |
N-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-10(16)15-13-8-9-14(2,3)12-7-5-4-6-11(12)13/h4-7,13H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWKIPBGQXNOKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(C2=CC=CC=C12)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7531133.png)


![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-(1,3-benzodioxol-5-yl)ethanone](/img/structure/B7531149.png)
![N-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]methyl]acetamide](/img/structure/B7531156.png)
![N-[5-(dimethylamino)pyridin-2-yl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7531168.png)
![3-[(Diethylsulfamoylamino)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole](/img/structure/B7531175.png)
![5-[1-(2,4-Difluorophenyl)ethylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7531183.png)
![4-(2-Bromoprop-2-enylsulfanyl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7531200.png)
![2-ethyl-N-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7531202.png)



